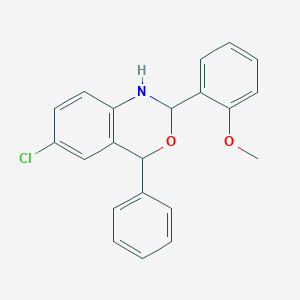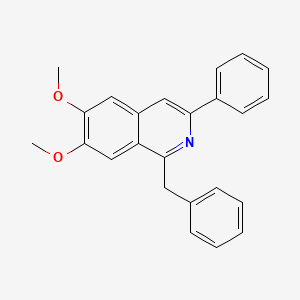![molecular formula C21H18N4O3 B11683425 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11683425.png)
3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with the molecular formula C24H24N2O5 and a molecular weight of 420.469 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction conditions are mild, and the catalyst used is recoverable, making it suitable for industrial applications.
Chemical Reactions Analysis
3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can be compared with other benzamide derivatives, such as:
- N-(4-methoxyphenyl)benzamide
- 3-methoxybenzamide
- N-(2-methoxyphenyl)benzamide
These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The unique combination of the benzotriazolyl and methoxyphenyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-9-7-16(8-10-17)25-23-19-11-6-15(13-20(19)24-25)22-21(26)14-4-3-5-18(12-14)28-2/h3-13H,1-2H3,(H,22,26) |
InChI Key |
ZDRCZZDWSKTSQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11683354.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11683359.png)
![ethyl 1-butyl-2-methyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683365.png)
![5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B11683378.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11683385.png)
![4-({4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11683390.png)


![3-methylbutyl 4-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B11683410.png)
![5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol](/img/structure/B11683415.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11683420.png)
![ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683428.png)
-2-methyloxan-4-YL]ethyl})amine](/img/structure/B11683432.png)

